

# WIZ: A Novel Therapeutic Target for Sickle Cell Disease - A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                |           |
|----------------------|----------------|-----------|
| Compound Name:       | WIZ degrader 7 |           |
| Cat. No.:            | B15583479      | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

# **Executive Summary**

Sickle cell disease (SCD) is a debilitating genetic blood disorder characterized by the polymerization of sickle hemoglobin (HbS), leading to red blood cell deformation, vaso-occlusive crises, and chronic organ damage. A clinically validated therapeutic strategy is the induction of fetal hemoglobin (HbF), which interferes with HbS polymerization. This technical guide details the emergence of the widely interspaced zinc finger (WIZ) protein as a novel and promising therapeutic target for inducing HbF. WIZ has been identified as a key transcriptional repressor of y-globin, the protein component of HbF. This guide provides an in-depth overview of the mechanism of WIZ-mediated y-globin silencing, the development of first-in-class small molecule degraders of WIZ, a summary of the preclinical data supporting its therapeutic potential, and detailed experimental protocols relevant to the study of WIZ in the context of SCD.

# WIZ as a Repressor of Fetal Hemoglobin

The transition from fetal to adult hemoglobin production after birth is a key developmental process that, when reversed, offers a powerful therapeutic avenue for SCD.[1] The discovery of WIZ as a previously unknown repressor of HbF has opened up new possibilities for small molecule-based therapies.[2][3]

## **Mechanism of Action**



WIZ is a component of the G9a/GLP histone methyltransferase complex, which is responsible for depositing repressive histone marks, specifically H3K9me2, at target gene loci.[4][5] Genome-wide studies have shown that WIZ binds to various chromatin sites, contributing to the maintenance of a repressive chromatin environment.[4] In the context of globin gene regulation, WIZ is involved in the silencing of the γ-globin genes (HBG1 and HBG2) in adult erythroid cells.[6][7] Degradation of WIZ leads to a reduction in H3K9me2 levels at the γ-globin locus, resulting in derepression of γ-globin transcription and subsequent induction of HbF.[4]

# **Signaling Pathway**

The signaling pathway for WIZ-mediated γ-globin repression and its therapeutic targeting is illustrated below.



Click to download full resolution via product page



Caption: WIZ recruits the G9a/GLP complex to repress y-globin genes. Molecular glue degraders target WIZ for degradation, leading to HbF induction.

# **Small Molecule Degraders of WIZ**

The discovery of WIZ as a repressor of HbF was enabled by phenotypic screening of a chemical library of cereblon (CRBN)-biased molecular glue degraders.[2][3] These small molecules induce the degradation of target proteins by recruiting them to the CRBN E3 ubiquitin ligase complex, leading to their ubiquitination and subsequent degradation by the proteasome.[4][8]

## dWIZ-1 and dWIZ-2

Initial screening identified dWIZ-1 as a molecule that robustly induces HbF in erythroblasts.[2] [3] Further optimization of its pharmacokinetic properties led to the development of dWIZ-2.[4] [7] Preclinical studies have demonstrated that dWIZ-2 is a potent and selective degrader of WIZ, leading to significant induction of HbF in vitro in SCD patient-derived cells and in vivo in humanized mice and cynomolgus monkeys.[9]

## BMS-986470

BMS-986470 is another orally bioavailable small molecule that functions as a dual degrader of WIZ and another transcriptional repressor, ZBTB7A.[10][11] This dual-targeting mechanism is reported to result in highly effective γ-globin induction.[12] BMS-986470 is currently in Phase 1/2 clinical trials for the treatment of SCD (NCT06481306).[2][8][13]

## **Quantitative Data Presentation**

The following tables summarize the key quantitative data from preclinical studies of WIZ degraders.

## **Table 1: In Vitro Efficacy of WIZ Degraders**



| Compound                  | Cell Type                                 | Metric        | Result                  | Reference(s) |
|---------------------------|-------------------------------------------|---------------|-------------------------|--------------|
| dWIZ-2                    | SCD Patient-<br>Derived<br>Erythroblasts  | y-globin mRNA | Increased<br>proportion | [7]          |
| HbF+ cells                | Increased proportion                      | [7]           |                         |              |
| HbF protein levels        | Increased                                 | [7]           | _                       |              |
| BMS-986470                | Human CD34+<br>Derived Erythroid<br>Cells | y-globin mRNA | 73-fold increase        | [10]         |
| % F-cells                 | 93%                                       | [10]          |                         |              |
| WIZ Degradation<br>(EC50) | 0.011 μΜ                                  | [10]          | _                       |              |
| ZBTB7A Degradation (EC50) | 0.009 μΜ                                  | [10]          | _                       |              |

Table 2: In Vivo Efficacy of dWIZ-2 in Humanized Mice

| Treatment                                    | Duration  | Metric                         | Result                    | Reference(s) |
|----------------------------------------------|-----------|--------------------------------|---------------------------|--------------|
| dWIZ-2 (oral,<br>once daily)                 | 21 days   | WIZ degradation in bone marrow | Robust and dose-dependent | [7]          |
| Total HbF in human erythroblasts             | Increased | [7]                            |                           |              |
| Proportion of<br>HbF+ human<br>erythroblasts | Increased | [7]                            |                           |              |



Table 3: In Vivo Efficacy of dWIZ-2 in Cynomolgus

**Monkeys** 

| Treatment                                 | Duration                       | Metric                    | Result                          | Reference(s) |
|-------------------------------------------|--------------------------------|---------------------------|---------------------------------|--------------|
| dWIZ-2 (30<br>mg/kg, oral, once<br>daily) | 28 days                        | y-globin mRNA in<br>blood | Up to 37% of β-<br>like globins | [6]          |
| HbF+<br>reticulocytes                     | Up to 95%                      | [6]                       |                                 |              |
| Hematological parameters                  | No significant adverse effects | [4][9]                    | _                               |              |

Table 4: In Vivo Efficacy of BMS-986470 in Cynomolgus

**Monkeys** 

| Treatment                              | Duration                                                                                                  | Metric                        | Result         | Reference(s) |
|----------------------------------------|-----------------------------------------------------------------------------------------------------------|-------------------------------|----------------|--------------|
| BMS-986470<br>(0.3, 1.5, 7.5<br>mg/kg) | 16 days                                                                                                   | ZBTB7A and<br>WIZ degradation | Dose-dependent | [10]         |
| HbF activation                         | Dose-dependent                                                                                            | [10]                          | _              |              |
| Tolerability (at<br>7.5 mg/kg)         | Well-tolerated with no significant changes in body weight, clinical signs, hematology, or serum chemistry | [10]                          |                |              |

# **Experimental Protocols**

This section provides detailed methodologies for key experiments involved in the study of WIZ as a therapeutic target.



## **CRISPR-Cas9 Mediated Knockout of WIZ**

This protocol describes the generation of WIZ knockout in erythroid progenitor cells using a lentiviral CRISPR-Cas9 system.

Workflow:

CRISPR-Cas9 Workflow for WIZ Knockout



Click to download full resolution via product page

Caption: A streamlined workflow for generating WIZ knockout cell lines using CRISPR-Cas9.



#### Methodology:

#### sgRNA Design:

- Design at least two independent single-guide RNAs (sgRNAs) targeting an early exon of the WIZ gene to ensure a frameshift mutation and subsequent nonsense-mediated decay.
- Note: The exact sgRNA sequences used in the foundational studies by Ting et al. are not publicly available in the main publication or its supplementary materials. Researchers should use a reputable design tool to generate and select optimal sgRNA sequences.

#### Cloning into Lentiviral Vector:

- Synthesize and anneal complementary oligonucleotides for each sgRNA.
- Clone the annealed oligos into a lentiviral vector co-expressing Cas9 and a selection marker (e.g., puromycin resistance or GFP). A commonly used vector is lentiCRISPRv2 (Addgene plasmid #52961).

#### Lentivirus Production:

- Co-transfect HEK293T cells with the lentiviral vector containing the sgRNA and packaging plasmids (e.g., psPAX2 and pMD2.G).
- Collect the viral supernatant at 48 and 72 hours post-transfection and concentrate the virus.

#### Transduction of Erythroid Progenitor Cells:

- Culture human CD34+ hematopoietic stem and progenitor cells or a human erythroid progenitor cell line (e.g., HUDEP-2) under appropriate conditions.
- Transduce the cells with the lentiviral particles at a low multiplicity of infection (MOI) to ensure single sgRNA integration per cell.

#### Selection and Expansion:

Select transduced cells using the appropriate selection agent (e.g., puromycin).



- Expand the selected cell population.
- Validation of Knockout:
  - Genomic DNA Analysis: Extract genomic DNA and perform PCR amplification of the targeted region followed by Sanger sequencing or a T7 endonuclease I assay to confirm the presence of insertions/deletions (indels).
  - Western Blot: Confirm the absence of WIZ protein expression (see protocol 4.3).
  - Functional Assay: Assess the effect of WIZ knockout on γ-globin expression by qPCR (see protocol 4.2).

# Quantitative PCR (qPCR) for y-Globin Expression

This protocol details the measurement of y-globin (HBG1 and HBG2) mRNA levels.

#### Methodology:

- RNA Isolation:
  - Isolate total RNA from cultured erythroid cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen).
  - Assess RNA quality and quantity using a spectrophotometer.
- cDNA Synthesis:
  - Synthesize complementary DNA (cDNA) from total RNA using a reverse transcription kit with random primers or oligo(dT) primers.
- qPCR Reaction:
  - Set up the qPCR reaction using a SYBR Green-based master mix or a probe-based system.
  - Primers for HBG1/HBG2 (these sequences amplify both due to high homology):
    - Forward: GGAAGATGCTGGAGGAGAAACC[14][15]



- Reverse: GTCAGCACCTTCTTGCCATGTG[14][15]
- Use a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
- Perform the qPCR on a real-time PCR instrument.
- Data Analysis:
  - Calculate the relative expression of γ-globin using the ΔΔCt method, normalizing to the housekeeping gene and comparing to a control sample (e.g., untreated or non-targeted cells).

### Western Blot for WIZ Protein Detection

This protocol describes the detection of WIZ protein levels by Western blotting.

#### Methodology:

- Protein Extraction:
  - Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
  - Determine protein concentration using a BCA or Bradford assay.
- SDS-PAGE and Transfer:
  - Separate protein lysates by SDS-polyacrylamide gel electrophoresis.
  - Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Immunoblotting:
  - Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
  - Incubate the membrane with a primary antibody against WIZ.
    - Recommended Antibody: Rabbit polyclonal anti-WIZ antibody (e.g., Novus Biologicals, NBP1-80586).[6] This antibody has been cited for use in Western Blot and ChIP.[6]



- Wash the membrane with TBST.
- Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- Wash the membrane with TBST.

#### Detection:

- Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- Use a loading control antibody (e.g., anti-β-actin or anti-GAPDH) to ensure equal protein loading.

## **Chromatin Immunoprecipitation (ChIP) for WIZ**

This protocol outlines the procedure for performing ChIP to identify the genomic regions occupied by WIZ.

#### Methodology:

- Cross-linking and Chromatin Preparation:
  - Cross-link protein-DNA complexes in cultured cells with 1% formaldehyde.
  - Quench the cross-linking reaction with glycine.
  - Lyse the cells and isolate the nuclei.
  - Sonciate the chromatin to shear DNA to fragments of 200-1000 bp.
- Immunoprecipitation:
  - Pre-clear the chromatin with protein A/G agarose/magnetic beads.
  - Incubate the chromatin overnight with a ChIP-grade anti-WIZ antibody (e.g., Novus Biologicals, NBP1-80586) or a negative control IgG.[6]
  - Capture the antibody-protein-DNA complexes with protein A/G beads.



- Wash the beads to remove non-specific binding.
- Elution and Reverse Cross-linking:
  - Elute the complexes from the beads.
  - Reverse the cross-links by heating in the presence of high salt.
  - Treat with RNase A and Proteinase K to remove RNA and protein.
- DNA Purification and Analysis:
  - Purify the immunoprecipitated DNA.
  - Analyze the enrichment of specific DNA sequences by qPCR or perform ChIP-seq for genome-wide analysis.

## **Conclusion and Future Directions**

The identification of WIZ as a key repressor of γ-globin and the development of potent small molecule degraders represent a significant advancement in the pursuit of novel therapies for sickle cell disease. The preclinical data for compounds like dWIZ-2 and BMS-986470 are highly encouraging, demonstrating robust induction of fetal hemoglobin to potentially therapeutic levels. The ongoing clinical evaluation of BMS-986470 will be crucial in determining the translatability of these findings to patients.

Future research in this area will likely focus on:

- Further elucidating the precise molecular interactions within the WIZ-G9a/GLP complex and its recruitment to the y-globin locus.
- Investigating potential off-target effects and long-term safety of WIZ degradation.
- Exploring the potential for combination therapies with other HbF-inducing agents.

The development of oral WIZ degraders holds the promise of a widely accessible, disease-modifying therapy that could significantly improve the quality of life for individuals living with sickle cell disease.[4][16]



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Fetal Hemoglobin Induction by Epigenetic Drugs PMC [pmc.ncbi.nlm.nih.gov]
- 2. BMS-986470 for Sickle Cell Disease · Recruiting Participants for Phase Phase 1 & 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 3. A CRISPR knockout screen reveals new regulators of canonical Wnt signaling PMC [pmc.ncbi.nlm.nih.gov]
- 4. A molecular glue degrader of the WIZ transcription factor for fetal hemoglobin induction -PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficient genome editing in erythroid cells unveils novel MYB target genes and regulatory functions PMC [pmc.ncbi.nlm.nih.gov]
- 6. Induction of Fetal Hemoglobin In Vivo Mediated by a Synthetic γ-Globin Zinc Finger Activator - PMC [pmc.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
- 8. allclinicaltrials.com [allclinicaltrials.com]
- 9. sgRNA structure optimization and PTG/Cas9 system synergistically boost gene knockout efficiency in an insect PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of dual molecular glue degrader BMS-986470 | BioWorld [bioworld.com]
- 11. Wiz binds active promoters and CTCF-binding sites and is required for normal behaviour in the mouse PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Trial Summary | NMDP<sup>SM</sup> CTSS [ctsearchsupport.org]
- 14. Fetal haemoglobin induction in sickle cell disease PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery and Optimization of First-in-Class Molecular Glue Degraders of the WIZ Transcription Factor for Fetal Hemoglobin Induction to Treat Sickle Cell Disease PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. marinbio.com [marinbio.com]



To cite this document: BenchChem. [WIZ: A Novel Therapeutic Target for Sickle Cell Disease

 A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b15583479#wiz-as-a-novel-therapeutic-target-for-sickle-cell-disease]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com